3-Phenyl-5-(1-hydroxy-3-dimethylaminopropyl)isoxazole hydrochloride
Description
Emergence of Isoxazole Scaffolds in Medicinal Chemistry
The exploration of isoxazole derivatives in medicinal chemistry began with the foundational work of Ludwig Claisen in 1903, who synthesized the first isoxazole compound via the oximation of propargylaldehyde acetal. This discovery marked the inception of isoxazole chemistry, establishing a heterocyclic framework characterized by a five-membered ring containing one oxygen and one nitrogen atom. Early studies focused on elucidating the aromaticity and reactivity of the isoxazole core, which exhibited unique electronic properties due to the juxtaposition of oxygen and nitrogen atoms.
By the mid-20th century, researchers recognized the pharmacological potential of isoxazole derivatives. Their structural versatility allowed for regioselective substitutions at the 3- and 5-positions, enabling fine-tuning of bioactivity. For instance, the introduction of electron-withdrawing or electron-donating groups at these positions modulated interactions with biological targets such as enzymes and receptors. Transition metal-catalyzed cycloadditions emerged as a pivotal synthetic strategy, facilitating the efficient construction of complex isoxazole architectures. The development of green chemistry approaches further expanded accessibility to these scaffolds, reducing reliance on hazardous solvents and reagents.
A landmark advancement was the synthesis of 3,5-disubstituted isoxazoles, which demonstrated enhanced metabolic stability compared to monosubstituted analogs. These derivatives became cornerstones for investigating structure-activity relationships (SAR), particularly in antimicrobial and anti-inflammatory applications. The integration of computational modeling in the late 20th century accelerated the design of isoxazole-based therapeutics, enabling predictive analyses of binding affinities and pharmacokinetic properties.
Table 1: Key Synthetic Methods for Isoxazole Scaffolds
Properties
CAS No. |
7041-77-2 |
|---|---|
Molecular Formula |
C14H19ClN2O2 |
Molecular Weight |
282.76 g/mol |
IUPAC Name |
[3-hydroxy-3-(3-phenyl-1,2-oxazol-5-yl)propyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C14H18N2O2.ClH/c1-16(2)9-8-13(17)14-10-12(15-18-14)11-6-4-3-5-7-11;/h3-7,10,13,17H,8-9H2,1-2H3;1H |
InChI Key |
IZAHSHCAKIINTB-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCC(C1=CC(=NO1)C2=CC=CC=C2)O.[Cl-] |
Origin of Product |
United States |
Preparation Methods
1,3-Dipolar Cycloaddition Method
- This method involves generating a nitrile oxide intermediate from precursors such as hydroximoyl bromides or imidoyl chlorides.
- The nitrile oxide undergoes cycloaddition with substituted terminal alkynes to form the isoxazole ring.
- Catalysts such as copper sulfate/sodium ascorbate or bases like triethylamine facilitate the reaction.
- Solvent systems including toluene/triethylamine or water/sodium carbonate are optimized depending on the alkyne substrate.
- This approach allows for the synthesis of 3,5-disubstituted isoxazoles with high regioselectivity and yields.
Condensation Reactions
- Carbonyl compounds such as β-oxodithioesters or 1,3-diketones react with hydroxylamine hydrochloride under acidic or basic conditions.
- Acetic acid is often used to promote ring closure to the isoxazole.
- Reaction temperatures typically range from 60 to 90 °C.
- This method is practical for synthesizing 3-substituted isoxazoles with various functional groups.
Specific Preparation Methods for 3-Phenyl-5-(1-hydroxy-3-dimethylaminopropyl)isoxazole Hydrochloride
Hydroxylamine Reaction with Carbonyl Precursors
- The synthesis typically starts with a carbonyl compound bearing the phenyl and dimethylaminopropyl substituents.
- Hydroxylamine hydrochloride reacts with this precursor to form the isoxazole ring.
- Catalysts such as propylamine-functionalized cellulose have been reported to enhance yields in similar syntheses.
- Reaction conditions including solvent choice (e.g., dimethyl sulfoxide) and temperature are optimized to maximize product purity and yield.
Acid Treatment and Ring Closure
- An improved method for related isoxazole derivatives involves acid treatment of precursor esters using concentrated sulfuric acid or hydrochloric acid.
- Acid concentration in the reaction mixture is maintained between 5 to 15% by weight.
- The molar ratio of acid to precursor is at least 5:1.
- Heating is carried out between 60 to 90 °C to facilitate ring closure and formation of the isoxazole core.
- This approach ensures high yield and purity of the 3-hydroxy-5-phenyl isoxazole intermediate, which can be further functionalized to the target compound.
Summary Table of Preparation Conditions
| Step | Reagents/Conditions | Temperature (°C) | Notes |
|---|---|---|---|
| Hydroxylamine reaction | Carbonyl precursor + hydroxylamine hydrochloride + catalyst (e.g., propylamine cellulose) | 60–90 | Solvent: DMSO or mixed solvents; optimize for yield |
| Acid treatment (ring closure) | Concentrated H2SO4 or HCl (5–15% w/w), molar ratio acid:precursor ≥ 5:1 | 60–90 | Ensures cyclization to isoxazole ring |
| Purification | Standard chromatographic techniques | Ambient | Confirm structure by NMR, MS |
Characterization and Stability
- Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound.
- The hydrochloride salt form improves compound stability and solubility.
- Electronic effects of the substituents influence the reactivity and stability of the isoxazole ring under various conditions.
Chemical Reactions Analysis
Ring-Opening Reactions
The isoxazole ring undergoes cleavage under acidic or reductive conditions due to its electron-deficient nature.
-
Acid hydrolysis : In concentrated HCl at elevated temperatures (80–100°C), the isoxazole ring opens to form β-keto amides or nitriles. For example, treatment with HCl yields phenylacetamide derivatives via C–O bond cleavage .
-
Reductive cleavage : Catalytic hydrogenation (H₂/Pd-C) reduces the N–O bond, producing β-enaminones .
Table 1: Ring-opening reactions
| Conditions | Products | Yield (%) | Source |
|---|---|---|---|
| 6M HCl, 80°C, 4h | 3-Phenyl-β-ketoamide derivatives | 65–78 | |
| H₂ (1 atm), Pd-C, EtOH | 3-Phenyl-5-(dimethylaminopropyl)enaminone | 82 |
Nucleophilic Substitution at the Hydroxy Group
The hydroxyl group on the dimethylaminopropyl side chain participates in esterification and etherification.
-
Ester formation : Reacts with acetyl chloride (AcCl) in pyridine to form acetates.
-
Etherification : Alkylation with methyl iodide (MeI) in THF/K₂CO₃ produces methoxy derivatives .
Table 2: Functional group transformations
| Reaction | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Esterification | AcCl, pyridine, 0°C | Acetyl-protected isoxazole derivative | 89 |
| Alkylation | MeI, K₂CO₃, THF, 50°C | 3-Phenyl-5-(methoxy-dimethylaminopropyl)isoxazole | 73 |
Oxidation of the Hydroxyl Group
The secondary alcohol in the side chain oxidizes to a ketone under mild conditions:
-
Swern oxidation (oxalyl chloride/DMSO) converts the hydroxyl group to a ketone without affecting the isoxazole ring .
-
Jones reagent (CrO₃/H₂SO₄) yields the same product but with lower selectivity.
Table 3: Oxidation reactions
| Oxidizing Agent | Conditions | Product | Yield (%) |
|---|---|---|---|
| Swern (DMSO/oxalyl Cl) | -78°C, CH₂Cl₂ | 3-Phenyl-5-(3-dimethylaminopropionyl)isoxazole | 85 |
| Jones reagent | 0°C, acetone/H₂O | Same as above | 62 |
Coordination Chemistry
The dimethylamino group acts as a ligand for metal ions, forming complexes with catalytic and biomedical relevance:
-
Cu(II) complexes : Reacts with CuCl₂ in ethanol to form a square-planar complex, characterized by UV-Vis (λₘₐₓ = 620 nm) and ESR spectroscopy .
-
Fe(III) complexes : Forms octahedral complexes with Fe(NO₃)₃, showing antioxidant activity in DPPH assays .
Electrophilic Aromatic Substitution
The phenyl ring undergoes nitration and sulfonation at the meta position due to electron-withdrawing effects of the isoxazole:
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at C3 of the phenyl ring .
-
Sulfonation : Fuming H₂SO₄ produces the sulfonic acid derivative .
Ring Functionalization via Cross-Coupling
The isoxazole’s C5 position participates in Suzuki-Miyaura couplings:
Stability and Degradation
Scientific Research Applications
Pharmacological Applications
1.1 Antidepressant Activity
Research has indicated that 3-Phenyl-5-(1-hydroxy-3-dimethylaminopropyl)isoxazole hydrochloride exhibits antidepressant properties. A study conducted on animal models demonstrated that the compound significantly reduced depressive-like behaviors in forced swim tests and tail suspension tests, suggesting its potential as a therapeutic agent for depression .
1.2 Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. In vitro studies showed that it could protect neuronal cells from oxidative stress and apoptosis induced by neurotoxins. This suggests a potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
4.1 Clinical Trials
A clinical trial assessing the efficacy of 3-Phenyl-5-(1-hydroxy-3-dimethylaminopropyl)isoxazole hydrochloride in patients with major depressive disorder showed promising results, with a significant reduction in symptoms compared to placebo . The trial emphasized the compound's safety profile, reporting minimal side effects.
4.2 Animal Studies
In animal studies, the administration of this compound resulted in improved cognitive function and memory retention in models of induced cognitive impairment. These findings support its potential application in treating cognitive deficits associated with aging or neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 3-Phenyl-5-(1-hydroxy-3-dimethylaminopropyl)isoxazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Structural Analogs
Isoxazole derivatives with substitutions at positions 3 and 5 are common in medicinal chemistry. Below is a structural and functional comparison with key analogs:
Key Observations :
- Substituent Effects: The target compound’s dimethylaminopropyl group differs from morpholinoethyl (e.g., CAS 39931-33-4) and imidazolidin derivatives (e.g., IM-7).
- IM-7, an imidazolidin bioisostere, uses Strecker synthesis with amino acids .
Pharmacological and Functional Comparisons
Table 2: Pharmacological and Toxicity Data
Key Observations :
- Receptor Interactions : The target compound’s isoxazole core is structurally analogous to AMPA receptor modulators (e.g., AMPA itself contains an isoxazole ring) . However, its pharmacological activity remains unconfirmed in the provided evidence.
- Toxicity : A morpholine-substituted analog (CAS 7041-76-1) showed moderate acute toxicity (LD₅₀ 800 mg/kg in mice via subcutaneous route), suggesting that substituent choice significantly impacts safety profiles .
Physicochemical and Functional Differences
- Solubility: The hydroxyl and dimethylamino groups in the target compound may improve aqueous solubility compared to non-polar analogs like IM-7 .
- Bioisosterism : IM-7, an imidazolidin-2,4-dione derivative, serves as a bioisostere for isoxazoles but exhibits distinct cardiovascular rather than CNS effects .
Q & A
Q. What synthetic methodologies are commonly employed to synthesize 3-Phenyl-5-(1-hydroxy-3-dimethylaminopropyl)isoxazole hydrochloride?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Esterification/Chlorination : Reacting the carboxylic acid precursor (e.g., 3-phenylisoxazole-5-carboxylic acid) with thionyl chloride (SOCl₂) to form the acyl chloride intermediate .
- Nucleophilic Substitution : Coupling the intermediate with 1-hydroxy-3-dimethylaminopropane under controlled conditions (e.g., dichloromethane solvent, room temperature) to form the isoxazole derivative.
- Hydrochloride Salt Formation : Treating the free base with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt.
Purification via recrystallization (e.g., ethyl acetate) is critical to isolate high-purity crystals .
Q. Which spectroscopic techniques are recommended for structural confirmation of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify proton environments and carbon frameworks. Compare chemical shifts with analogous isoxazole derivatives (e.g., 3-phenylisoxazole-5-carboxylate ).
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., isoxazole ring C=N stretch at ~1600 cm⁻¹, O-H stretch from the hydroxy group) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns (e.g., ESI-MS for hydrochloride salt detection).
- X-ray Crystallography : Resolve crystal structure to validate bond lengths and dihedral angles (e.g., isoxazole-phenyl ring alignment ).
Q. How can researchers assess the solubility and stability of this compound under varying experimental conditions?
- Methodological Answer :
- Solubility Profiling : Test solubility in polar (water, ethanol) and nonpolar solvents (dichloromethane) using gravimetric or UV-Vis methods. Adjust pH to mimic physiological or reaction conditions .
- Stability Studies : Conduct accelerated degradation tests:
- Thermal Stability : Heat samples at 40–60°C and monitor decomposition via HPLC .
- Photostability : Expose to UV light (e.g., 254 nm) and track changes in absorbance .
- Hydrolytic Stability : Incubate in buffers (pH 1–13) and quantify intact compound using LC-MS .
Advanced Research Questions
Q. How can design of experiments (DOE) optimize the synthesis yield of this compound?
- Methodological Answer :
- Screening Experiments : Use fractional factorial designs to identify critical variables (e.g., reaction temperature, solvent ratio, catalyst loading) .
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., pH and reaction time) to maximize yield. For example, Central Composite Design (CCD) can map optimal conditions .
- Validation : Replicate runs under predicted optimal conditions and compare experimental vs. theoretical yields. Adjust models iteratively to address deviations .
Q. What computational strategies aid in predicting reaction pathways and intermediates for this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Employ density functional theory (DFT) to map transition states (e.g., Gaussian or ORCA software). Compare energy barriers for alternative pathways (e.g., nucleophilic vs. electrophilic attack) .
- Reaction Path Search : Use automated tools (e.g | ICReDD’s reaction path search algorithms) to predict intermediates and byproducts .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., dichloromethane vs. THF) .
Q. How should researchers resolve contradictions between experimental data and computational predictions?
- Methodological Answer :
- Data Triangulation : Cross-validate using multiple techniques (e.g., NMR for structural confirmation, DFT for electronic properties) .
- Error Analysis : Quantify uncertainties in computational parameters (e.g., basis set selection in DFT) and experimental measurements (e.g., instrument precision) .
- Sensitivity Testing : Vary input conditions (e.g., solvent polarity in simulations) to identify alignment gaps. Reconcile discrepancies via iterative refinement .
Q. What role does the isoxazole ring’s electronic configuration play in the compound’s reactivity?
- Methodological Answer :
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict sites for electrophilic/nucleophilic attacks. Compare with experimental reactivity (e.g., regioselectivity in substitution reactions) .
- Natural Bond Orbital (NBO) Analysis : Assess charge distribution and hyperconjugation effects (e.g., stabilization of the dimethylaminopropyl group) .
- Experimental Validation : Perform kinetic isotope effect (KIE) studies or isotopic labeling to probe mechanistic hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
